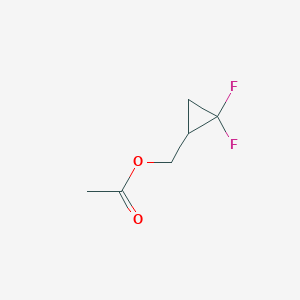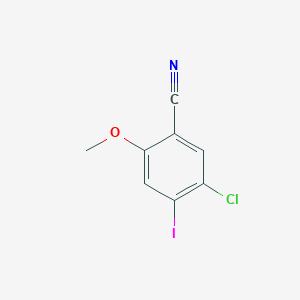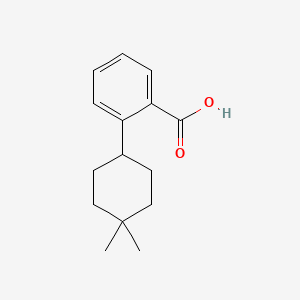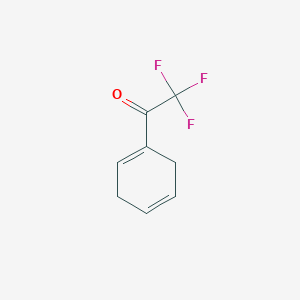
(2,2-Difluorocyclopropyl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Difluorocyclopropyl)methyl acetate is an organic compound that features a cyclopropane ring substituted with two fluorine atoms and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclopropyl)methyl acetate typically involves the cyclopropanation of alkenes using difluorocarbene precursors. One common method involves the reaction of alkenes with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate under basic conditions to generate the difluorocyclopropane ring . The reaction conditions often require the use of a strong base such as potassium tert-butoxide and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Difluorocyclopropyl)methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Ring-Opening Reactions: The cyclopropane ring can undergo ring-opening reactions, especially under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or DMSO.
Ring-Opening Reactions: Acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., using sodium hydroxide) can facilitate the ring-opening of the cyclopropane ring.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Ring-Opening Reactions: The products depend on the specific conditions but may include linear or branched fluorinated compounds.
Applications De Recherche Scientifique
(2,2-Difluorocyclopropyl)methyl acetate has several scientific research applications:
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Agriculture: The compound may be used in the synthesis of agrochemicals, such as herbicides and insecticides, leveraging its fluorinated structure to improve efficacy and environmental stability.
Mécanisme D'action
The mechanism of action of (2,2-Difluorocyclopropyl)methyl acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the cyclopropane ring can undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2-Difluorocyclopropyl)methyl chloride
- (2,2-Difluorocyclopropyl)methyl bromide
- (2,2-Difluorocyclopropyl)methyl alcohol
Uniqueness
(2,2-Difluorocyclopropyl)methyl acetate is unique due to the presence of the acetate group, which can be readily modified through various chemical reactions. This versatility makes it a valuable intermediate in organic synthesis. Additionally, the compound’s fluorinated cyclopropane ring imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to non-fluorinated analogs .
Propriétés
Formule moléculaire |
C6H8F2O2 |
|---|---|
Poids moléculaire |
150.12 g/mol |
Nom IUPAC |
(2,2-difluorocyclopropyl)methyl acetate |
InChI |
InChI=1S/C6H8F2O2/c1-4(9)10-3-5-2-6(5,7)8/h5H,2-3H2,1H3 |
Clé InChI |
XQSGUTXFGBJIHN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1CC1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12837885.png)
![2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid](/img/structure/B12837899.png)
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)
![2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)

![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)

![6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12837947.png)


![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)


